Tosylmethyl isocyanide

Description

Historical Context and Evolution as a Versatile Synthon

The story of Tosylmethyl isocyanide as a prominent synthetic reagent began in the 1970s, largely through the pioneering work of the Dutch chemist Professor van Leusen and his research group. chemicalbook.comorganic-chemistry.org While methyl isocyanide was already known, the introduction of the tosyl group created a multifaceted and highly useful synthon. organicreactions.orgorganic-chemistry.org The van Leusen group extensively explored the chemistry of TosMIC, establishing its utility in a wide range of reactions. organic-chemistry.org

One of the earliest and most significant applications was the Van Leusen reaction , first described in 1977, which allows for the conversion of ketones into nitriles with the addition of a single carbon atom. organic-chemistry.orgwikipedia.org This reaction highlighted the unique ability of TosMIC to act as a one-carbon synthon. organic-chemistry.org The scope of TosMIC's utility quickly expanded beyond nitrile synthesis. It was discovered that when aldehydes are used as substrates, the reaction can lead to the formation of oxazoles, in what is now known as the Van Leusen oxazole (B20620) synthesis . organic-chemistry.orgwikipedia.org Furthermore, by using aldimines (formed from the condensation of an aldehyde and an amine), the reaction can be adapted to produce imidazoles, a reaction termed the Van Leusen imidazole (B134444) synthesis . organic-chemistry.orgwikipedia.org

Over the years, the applications of TosMIC have grown substantially, solidifying its status as a "privileged building block" in organic synthesis. researchgate.netbenthamdirect.com It is now a classical reagent for constructing a variety of heterocyclic systems including pyrroles, 1,2,4-triazoles, and thiazoles. organic-chemistry.orgorganic-chemistry.org The development of TosMIC derivatives, where the α-carbon is substituted, has further broadened its applicability in organic and combinatorial chemistry. organic-chemistry.orgevitachem.com

Fundamental Principles of Reactivity Governing this compound Chemistry

The rich and diverse reactivity of this compound is a direct consequence of the interplay between its three key structural features: the acidic α-carbon, the isocyanide group, and the tosyl group. organic-chemistry.orgrsc.orgvarsal.com

The Acidic α-Carbon: The protons on the carbon atom situated between the sulfonyl and isocyanide groups are significantly acidic, with a pKa of approximately 14. chemicalbook.comvarsal.com This heightened acidity is due to the strong electron-withdrawing effects of both adjacent functional groups. wikipedia.orgvarsal.com As a result, TosMIC can be easily deprotonated by a base to form a highly nucleophilic carbanion. varsal.comnsf.gov This carbanion is central to many of TosMIC's reactions, readily attacking a variety of electrophiles, such as the carbonyl carbon of aldehydes and ketones. wikipedia.orgnrochemistry.comyoutube.com

The Isocyanide Group: The isocyanide carbon atom exhibits a dual electronic nature. It can act as a nucleophile, but it also possesses electrophilic character, often described as carbene-like. varsal.comresearchgate.net This allows it to participate in cycloaddition reactions and to be attacked by nucleophiles in ring-closing steps. researchgate.net For instance, in the formation of heterocycles, after the initial nucleophilic attack by the TosMIC carbanion, an intramolecular nucleophilic attack often occurs at the isocyanide carbon to form the ring. researchgate.net The oxidation of the isocyanide carbon is a driving force for many of its reactions. chemicalbook.comorganic-chemistry.org

The Tosyl Group: The p-toluenesulfonyl (tosyl) group serves two critical functions. Firstly, as mentioned, it contributes significantly to the acidity of the α-protons. chemicalbook.comorganic-chemistry.org Secondly, it is an excellent leaving group. chemicalbook.comorganic-chemistry.org In many of the cyclization reactions involving TosMIC, the final step is the elimination of the tosyl group, often as tolylsulfinic acid, which drives the reaction towards the formation of the aromatic heterocyclic product. organic-chemistry.org

This combination of an easily formed nucleophile, a versatile isocyanide group, and a good leaving group allows TosMIC to act as a linchpin in a variety of powerful synthetic transformations, including multicomponent reactions (MCRs). organic-chemistry.org The Van Leusen three-component reaction (vL-3CR) to form 1,4,5-trisubstituted imidazoles from an aldehyde, a primary amine, and TosMIC is a prime example of its utility in generating molecular complexity in a single step. organic-chemistry.org

Key Reactions of this compound

| Reaction Name | Substrate(s) | Product(s) | Key Feature |

| Van Leusen Reaction | Ketone, TosMIC | Nitrile | One-carbon homologation of a ketone. organic-chemistry.orgwikipedia.org |

| Van Leusen Oxazole Synthesis | Aldehyde, TosMIC | Oxazole | Formation of a five-membered heterocyclic ring. organic-chemistry.orgwikipedia.org |

| Van Leusen Imidazole Synthesis | Aldimine, TosMIC | Imidazole | Synthesis of substituted imidazoles. organic-chemistry.orgwikipedia.org |

| [3+2] Cycloaddition | Electron-deficient Alkenes, TosMIC | Pyrrole (B145914) | Construction of the pyrrole ring system. nih.govnih.govmdpi.com |

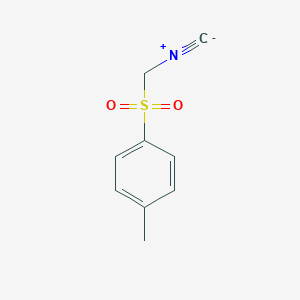

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(isocyanomethylsulfonyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-8-3-5-9(6-4-8)13(11,12)7-10-2/h3-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOAUYCPAUGDFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190101 | |

| Record name | Tosylmethyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Light brown powder; [Alfa Aesar MSDS] | |

| Record name | Tosylmethyl isocyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18074 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

36635-61-7 | |

| Record name | Tosylmethyl isocyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36635-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tosylmethyl isocyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036635617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tosylmethyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (p-toluenesulphonyl)methyl isocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOSYLMETHYL ISOCYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C35FD6OLH8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Foundations of Tosylmethyl Isocyanide Transformations

Role of the Activated Methylene (B1212753) Group

The methylene group (—CH2—) in TosMIC is positioned between two strong electron-withdrawing groups: the isocyanide (—N≡C) and the tosyl (—SO2C6H4CH3) moieties. varsal.comorganic-chemistry.org This strategic placement significantly increases the acidity of the methylene protons, making them readily removable by a base. varsal.comorganic-chemistry.org The pKa of the α-carbon is approximately 14, facilitating its deprotonation to form a carbanion under basic conditions. varsal.com This carbanion is a highly nucleophilic species that readily participates in various carbon-carbon bond-forming reactions. nsf.gov The activation of this methylene group is a critical first step in many reactions involving TosMIC, enabling its function as a one-carbon synthon. st-andrews.ac.ukorganic-chemistry.org

The reactivity of the activated methylene group is central to the synthetic utility of TosMIC. The resulting carbanion can be alkylated, and it can add to a variety of electrophiles, including aldehydes, ketones, and imines. nrochemistry.comwikipedia.org This reactivity is fundamental to the Van Leusen reaction, where TosMIC is used to convert ketones into nitriles with one additional carbon atom. organic-chemistry.orgorganic-chemistry.org

Reactivity and Oxidation of the Isocyanide Carbon

The isocyanide carbon in TosMIC exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile. varsal.comnsf.gov While the formal charge representation of the isocyanide group suggests a negative charge on the carbon, its reactivity is more complex. In many reactions, the isocyanide carbon acts as an electrophilic center, particularly in ring-closing reactions. varsal.comrogue-scholar.org

A key driving force in many TosMIC-mediated transformations is the oxidation of the isocyanide carbon. organic-chemistry.org For instance, in the conversion of ketones to nitriles, the isocyanide carbon is formally oxidized during the course of the reaction. organic-chemistry.org This inherent reactivity allows the isocyanide group to undergo addition-type reactions, contributing to the formation of various heterocyclic systems. varsal.com The carbene-like character of the isocyanide carbon also plays a role in its reactivity profile. varsal.com

The Tosyl Group as an Activating and Leaving Group

The tosyl group (p-toluenesulfonyl group) in TosMIC serves a dual purpose that is crucial to the compound's synthetic utility. st-andrews.ac.ukorganic-chemistry.org Firstly, as a potent electron-withdrawing group, it significantly contributes to the acidity of the adjacent methylene protons, thereby "activating" them for deprotonation. varsal.comorganic-chemistry.org This activation is a prerequisite for the majority of TosMIC's reactions. varsal.com

Secondly, the tosyl group is an excellent leaving group. organic-chemistry.orgresearchgate.netwikipedia.org Once the initial addition and cyclization steps have occurred in a reaction sequence, the tosyl group can be eliminated, often as p-toluenesulfinic acid or its salt. organic-chemistry.org This elimination step is frequently the driving force for the final aromatization or product formation step in the synthesis of heterocycles like oxazoles, imidazoles, and pyrroles. organic-chemistry.orgwikipedia.org The ability of the tosyl group to depart readily facilitates the generation of the desired stable products. acs.org

Stepwise Versus Concerted Reaction Pathways

The mechanisms of reactions involving TosMIC, particularly cycloadditions, are generally considered to be stepwise rather than concerted processes. organic-chemistry.orgnih.govresearchgate.netresearchgate.net For example, in the Van Leusen pyrrole (B145914) synthesis, which involves a [3+2] cycloaddition of TosMIC with an electron-deficient olefin, the reaction proceeds through a stepwise mechanism. nih.govresearchgate.netresearchgate.net

The reaction typically initiates with the base-catalyzed deprotonation of TosMIC to form the corresponding anion. This anion then undergoes a nucleophilic attack (Michael addition) on the electron-deficient double bond of the reaction partner. researchgate.net This is followed by an intramolecular cyclization, where the newly formed nucleophilic center attacks the electrophilic isocyanide carbon. nrochemistry.comrogue-scholar.org This sequence of bond-forming events, occurring in distinct steps, is characteristic of the transformations involving TosMIC. organic-chemistry.org For instance, the formation of an oxazoline (B21484) intermediate in the reaction with an aldehyde involves an initial carbon-carbon bond formation followed by a subsequent oxygen-carbon bond formation to close the ring. rogue-scholar.org While concerted cycloaddition pathways are theoretically possible, experimental and computational studies generally support a stepwise mechanism for most TosMIC reactions. rogue-scholar.org

Classical Named Reactions Mediated by Tosylmethyl Isocyanide

The Van Leusen Reaction: Ketone to Nitrile Homologation

The Van Leusen reaction provides a powerful method for the conversion of ketones into nitriles, with the introduction of a single additional carbon atom. organic-chemistry.orgwikipedia.org This transformation is effectively a reductive cyanation, offering a distinct advantage over the classical cyanohydrin pathway by avoiding the formation of an α-hydroxy group. organic-chemistry.org The reaction is applicable to a diverse range of ketones, including aliphatic, aromatic, and sterically hindered substrates. organic-chemistry.org

The mechanism of the Van Leusen reaction commences with the deprotonation of TosMIC to form a stabilized carbanion. This nucleophile then attacks the carbonyl carbon of the ketone. The resulting adduct undergoes a 5-endo-dig cyclization to form a five-membered ring intermediate. wikipedia.org Tautomerization, followed by ring-opening and elimination of the tosyl group, leads to an N-formylated alkeneimine. Finally, solvolysis of this intermediate, typically with an alcohol, furnishes the corresponding nitrile product. wikipedia.org

Table 1: Examples of Ketone to Nitrile Homologation using the Van Leusen Reaction

| Ketone Substrate | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| Cyclohexanone | TosMIC, NaH, DME | Cyclohexylacetonitrile | 85 |

| Acetophenone | TosMIC, K2CO3, MeOH | 2-Phenylpropanenitrile | 78 |

| Propiophenone | TosMIC, t-BuOK, THF/t-BuOH | 2-Phenylbutanenitrile | 92 |

| 4-Methylcyclohexanone | TosMIC, NaH, DME | (4-Methylcyclohexyl)acetonitrile | 88 |

The Van Leusen Oxazole (B20620) Synthesis: Aldehyde Cycloaddition to Oxazoles

The Van Leusen oxazole synthesis is a highly efficient method for the preparation of oxazoles from aldehydes using Tosylmethyl isocyanide. organic-chemistry.org This reaction leverages the unique reactivity of TosMIC, which contains acidic protons, a sulfinic acid leaving group, and a reactive isocyano group. organic-chemistry.org

The reaction is initiated by the deprotonation of TosMIC, which then adds to the aldehyde. A subsequent intramolecular cyclization between the resulting hydroxyl group and the isocyano group forms an oxazoline (B21484) intermediate. organic-chemistry.org A key feature of this synthesis, which distinguishes it from the nitrile synthesis from ketones, is the presence of a proton in the β-position to the sulfinyl group. This allows for a base-promoted elimination of p-toluenesulfinic acid, leading to the aromatic oxazole ring. organic-chemistry.org

Table 2: Synthesis of Oxazoles from Aldehydes via the Van Leusen Reaction

| Aldehyde Substrate | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde | TosMIC, K2CO3, MeOH, reflux | 5-Phenyloxazole | 85 |

| 4-Chlorobenzaldehyde | TosMIC, K2CO3, MeOH, reflux | 5-(4-Chlorophenyl)oxazole | 90 |

| 4-Methoxybenzaldehyde | TosMIC, K2CO3, MeOH, reflux | 5-(4-Methoxyphenyl)oxazole | 88 |

| Cinnamaldehyde | TosMIC, K2CO3, MeOH, reflux | 5-Styryloxazole | 75 |

The Van Leusen Imidazole (B134444) Synthesis: Aldimine Cycloaddition to Imidazoles

The Van Leusen imidazole synthesis is a versatile method for preparing imidazoles from aldimines through a reaction with this compound. organic-chemistry.org This reaction can be expanded into a two-step synthesis where the aldimine is generated in situ, known as the Van Leusen Three-Component Reaction (vL-3CR). organic-chemistry.org

The mechanism is driven by the properties of TosMIC, which possesses a reactive isocyanide carbon, an active methylene (B1212753) group, and a leaving group. organic-chemistry.org The reaction proceeds via a stepwise cycloaddition of the deprotonated TosMIC to the polarized carbon-nitrogen double bond of the aldimine under basic conditions. organic-chemistry.org The elimination of p-toluenesulfinic acid from the resulting 4-tosyl-2-imidazoline intermediate yields the 1,5-disubstituted imidazole. organic-chemistry.org

One-Component and Two-Component Systems

In its classical form, the Van Leusen imidazole synthesis involves the reaction of a pre-formed aldimine with TosMIC. This represents a two-component system. However, the aldimine can also be generated in situ from an aldehyde and a primary amine, which then reacts with TosMIC in the same pot. organic-chemistry.org The water produced as a byproduct in the in situ formation of the aldimine does not interfere with the subsequent cycloaddition reaction. organic-chemistry.org

The Van Leusen Three-Component Reaction (vL-3CR)

The in situ generation of the aldimine from an aldehyde and an amine, followed by the reaction with TosMIC, is known as the Van Leusen Three-Component Reaction (vL-3CR). organic-chemistry.org Despite its name, the vL-3CR is not a true multicomponent reaction because the components react in a stepwise manner. organic-chemistry.org If the imine is not pre-formed, the reaction of the aldehyde with TosMIC would lead to the formation of an oxazole. organic-chemistry.org This reaction has proven to be a robust method for the synthesis of a wide variety of substituted imidazoles.

Table 3: Examples of the Van Leusen Three-Component Imidazole Synthesis

| Aldehyde | Amine | Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Benzylamine | 1-Benzyl-5-phenyl-1H-imidazole | 75 |

| 4-Chlorobenzaldehyde | Aniline | 1,5-Bis(4-chlorophenyl)-1H-imidazole | 82 |

| 4-Anisaldehyde | Methylamine | 1-Methyl-5-(4-methoxyphenyl)-1H-imidazole | 70 |

| Furfural | Cyclohexylamine | 1-Cyclohexyl-5-(furan-2-yl)-1H-imidazole | 65 |

Involvement in Pinner and Strecker Reactions for Ketone Synthesis

While this compound is most famously associated with the Van Leusen reactions, it also finds utility in modifications of other classical named reactions for the synthesis of ketones.

In a variation of the Pinner Reaction , TosMIC can be utilized for the synthesis of α-acyloxyketones. This is achieved by reacting TosMIC with alcohols and acid chlorides or anhydrides in the presence of a Lewis acid catalyst. This method provides a direct route to introduce acyloxy groups into ketone structures. chemicalbook.com

Furthermore, this compound plays a role in a modified Strecker Synthesis for the preparation of α-amino ketones. In this transformation, TosMIC reacts with imines that are derived from aldehydes and amines. Subsequent hydrolysis of the intermediate leads to the formation of α-amino ketones, which are valuable intermediates in the synthesis of bioactive molecules. chemicalbook.com

Strategic Applications in Heterocyclic Compound Synthesis

Pyrroles and Derivatives via [3+2] Cycloaddition Reactions

One of the most powerful applications of TosMIC is in the synthesis of the pyrrole (B145914) ring system via the Van Leusen pyrrole synthesis. mdpi.com This method involves a formal [3+2] cycloaddition reaction between TosMIC and an electron-deficient alkene (a Michael acceptor) under basic conditions. mdpi.commdpi.com The reaction is not a concerted cycloaddition but rather a stepwise mechanism initiated by the base-mediated deprotonation of TosMIC. mdpi.comnih.gov The resulting anion attacks the Michael acceptor, followed by an intramolecular cyclization and subsequent elimination of the tosyl group to form the aromatic pyrrole ring. mdpi.com

This methodology is highly versatile, accommodating a wide range of electron-deficient olefins, including those with ester, ketone, nitrile, nitro, and aryl activating groups. mdpi.comnih.gov A significant advancement is the one-step synthesis of 3-aryl and 3,4-diaryl-1H-pyrroles from TosMIC and readily available aryl-substituted alkenes, which offers a more efficient alternative to traditional multi-step sequences. acs.org The reaction conditions are typically mild, often employing bases like sodium tert-butoxide (NaOtBu) in dimethyl sulfoxide (B87167) (DMSO) or potassium hydroxide (B78521) (KOH) in acetonitrile (B52724) (CH3CN). nih.govacs.org

The scope of this reaction has been extended to various complex substrates. For instance, the reaction of TosMIC with styrylisoxazoles provides a facile route to polysubstituted 3-(isoxazol-5-yl)pyrroles. nih.gov Similarly, enones derived from heteroaromatic aldehydes, such as pyrazolo[3,4-b]pyridine-5-carbaldehydes, have been successfully employed to synthesize novel 3-aroyl-4-heteroarylpyrrole derivatives. mdpi.com

Table 1: Synthesis of Pyrrole Derivatives via TosMIC [3+2] Cycloaddition

| Michael Acceptor | Base/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| (E)-Styrene | NaOtBu/DMSO | 3-Phenyl-1H-pyrrole | 71% | acs.org |

| (E)-4-Chlorostyrene | NaOtBu/DMSO | 3-(4-Chlorophenyl)-1H-pyrrole | 58% | acs.org |

| (E)-3-Methyl-4-nitro-5-(prop-1-en-1-yl)isoxazole | KOH/CH3CN | 3-(3-Methyl-4-nitroisoxazol-5-yl)-4-methyl-1H-pyrrole | 87% | nih.gov |

| 1,3-Diphenylprop-2-en-1-one (Chalcone) | NaH/THF-DMSO | 3-Benzoyl-4-phenyl-1H-pyrrole | - | mdpi.com |

| (E)-Ethyl 3-(2-nitrophenyl)acrylate | Base | Ethyl 4-(2-nitrophenyl)-1H-pyrrole-3-carboxylate | - | mdpi.com |

Oxazoles and Imidazoles Beyond Van Leusen Methodologies

While the classic Van Leusen reaction of TosMIC with aldehydes and imines provides a direct route to 5-substituted oxazoles and 1,5-disubstituted imidazoles respectively, recent research has expanded the synthetic utility of TosMIC for these heterocycles through novel methodologies. organic-chemistry.orgorganic-chemistry.org

A notable development is the copper-catalyzed reaction of TosMIC with benzyl (B1604629) alcohols, using tert-butyl hydroperoxide (TBHP) as an oxidant. researchgate.net This process involves the in situ oxidation of the alcohol to the corresponding aldehyde, which then undergoes a sequential formal [3+2] cycloaddition, radical addition, and ring oxidation to afford 4-(tert-butylperoxy)-5-aryloxazol-2(3H)-ones. researchgate.net This method provides access to uniquely functionalized oxazole (B20620) derivatives that are not directly accessible through the traditional Van Leusen protocol.

In the realm of imidazole (B134444) synthesis, alternatives to the pre-formation of aldimines have been explored. Anisylsulfanylmethyl isocyanide (Asmic), a TosMIC analogue, can be deprotonated with a strong base like lithium hexamethyldisilazide (LiHMDS) to generate a potent nucleophile. beilstein-journals.org This anion can directly intercept nitriles or imidates, followed by a rapid, acid-promoted cyclization to yield substituted imidazoles. This approach bypasses the need for imine intermediates, broadening the scope of accessible imidazole structures. beilstein-journals.org The van Leusen reaction itself has been adapted to generate complex, fused imidazole systems such as imidazoquinoxalines. nih.gov

Quinolines and Indoles Synthesis

The application of TosMIC in the synthesis of quinolines and indoles often involves multi-step sequences where the TosMIC-derived heterocycle is a precursor to the final fused system. chemicalbook.com

For instance, a pyrrole ring constructed via the Van Leusen reaction can serve as a scaffold for subsequent cyclizations to form indole-containing fused systems. The reaction of TosMIC with (E)-ethyl-3-(2-nitrophenyl)acrylate forms a pyrrole derivative which, after nitro group reduction and intramolecular cyclization, yields a 2H-pyrrolo[3,4-c]quinoline compound. mdpi.com A silver-catalyzed tandem reaction of TosMIC derivatives with 2-methyleneindene-1,3-diones has been developed to produce benzo[f]indole-4,9-diones. mdpi.com

More direct applications include the synthesis of quinoline (B57606) derivatives where TosMIC is used to build a second heterocyclic ring onto a quinoline core. The reaction of 2-chloroquinoline-3-carbaldehydes with TosMIC under standard Van Leusen conditions (K2CO3 in ethanol) produces 5-(2-chloroquinolin-3-yl)oxazoles. frontiersin.orgnih.gov These intermediates can be further functionalized. A subsequent reaction with TosMIC in the presence of cesium carbonate (Cs2CO3) can lead to the formation of 5-(2-tosylquinolin-3-yl)oxazoles through a domino process involving sulfonylation. frontiersin.org

Thiazoles and 1,2,4-Triazoles Formation

TosMIC is an effective synthon for the construction of sulfur- and nitrogen-containing five-membered heterocycles like thiazoles and 1,2,4-triazoles.

The synthesis of 4,5-disubstituted thiazoles can be achieved through the base-induced cyclization of TosMIC with methyl arene- or hetarenecarbodithioates. kuey.netorganic-chemistry.org This method is noted for its simplicity and efficiency. Another route involves the reaction of TosMIC with α-oxodithioesters in the presence of potassium hydroxide, which also yields substituted thiazoles. mdpi.com These reactions leverage the nucleophilicity of the deprotonated TosMIC and the subsequent intramolecular cyclization with the sulfur-containing electrophile.

The formation of 1,2,4-triazoles using TosMIC is less commonly documented in standard cycloadditions. However, the versatility of isocyanides in multicomponent reactions suggests pathways to these structures. organic-chemistry.org For example, a [3+3]-cycloaddition of α-acidic isocyanides like TosMIC with 1,3-dipolar azomethine imines has been shown to produce 1,2,4-triazine (B1199460) derivatives, highlighting the potential for constructing related triazole systems with appropriate reaction partners. researchgate.net

Table 2: Synthesis of Thiazole Derivatives Using TosMIC

| Substrate | Reagent | Base | Product | Reference |

|---|---|---|---|---|

| Methyl arenecarbodithioates | TosMIC | Base | 4-Aryl-5-methylthiothiazole | kuey.netorganic-chemistry.org |

| α-Oxodithioesters | TosMIC | KOH | Substituted thiazole | mdpi.com |

Synthesis of Fused and Complex Heterocyclic Scaffolds

TosMIC chemistry has been successfully applied to the synthesis of fused imidazole systems, including benzimidazoles and imidazopyridines. acs.org An efficient method involves the reaction of N-protected bromomethylazoles with TosMIC derivatives under phase-transfer conditions (CH2Cl2/30% aq NaOH). researchgate.net This strategy has been used to prepare a variety of substituted azolopyrimidines, such as benzo benthamdirect.commdpi.comimidazo-[1,2-c]pyrimidines and imidazo[1,2-c]pyrimidines, demonstrating the utility of TosMIC in building complex, fused heterocyclic frameworks. researchgate.net

A significant application of TosMIC is in the synthesis of the isoquinoline (B145761) core. A novel method has been developed for the synthesis of isoquinolines through a catalytic acid-mediated cyclization of α-benzyl TosMIC derivatives. nih.govacs.org This reaction proceeds through an electrophilic aromatic substitution and is particularly effective when the benzene (B151609) ring of the TosMIC derivative contains electron-donating substituents. This methodology has been successfully applied to the first total synthesis of the natural product mansouramycin B. nih.govacs.org

Furthermore, the pyrrole ring formed from a Van Leusen reaction can be a key intermediate in the synthesis of quinolone structures. As previously mentioned, intramolecular cyclization of a pyrrole derivative synthesized from TosMIC and an appropriately substituted acrylate (B77674) can lead to pyrrolo[3,4-c]quinolinone systems. mdpi.com

Table 3: Synthesis of Isoquinolines from α-Benzyl TosMIC Derivatives

| α-Benzyl TosMIC Derivative | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-(3,4-Dimethoxybenzyl)-1-isocyano-1-tosylethane | p-TsOH, Toluene, reflux | 6,7-Dimethoxy-1-methylisoquinoline | 85% | acs.org |

| 1-(3,4-Dimethoxybenzyl)-1-isocyano-1-tosylpropane | p-TsOH, Toluene, reflux | 1-Ethyl-6,7-dimethoxyisoquinoline | 89% | acs.org |

| 1-Isocyano-1-(3,4,5-trimethoxybenzyl)-1-tosylethane | p-TsOH, Toluene, reflux | 1-Methyl-6,7,8-trimethoxyisoquinoline | 89% | acs.org |

Benzotriazines

A modern and efficient methodology for the synthesis of 4-alkoxy- and 4-aryloxy-1,2,3-benzotriazines utilizes Tosylmethyl isocyanide through an intramolecular heterocyclization pathway. nih.govacs.org This approach circumvents the need for harsh acidic conditions or metal catalysts often associated with traditional benzotriazine synthesis. acs.orgorganic-chemistry.org

The key strategy involves the base-mediated cyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzene derivatives. nih.gov These precursors are readily synthesized from the corresponding 2-azidobenzaldehydes. acs.org The reaction is typically carried out under mild conditions, employing a base such as sodium hydride (NaH) in the presence of an alcohol or a phenol (B47542) in a solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.org

The proposed reaction mechanism, supported by Density Functional Theory (DFT) calculations, proceeds through several key steps: acs.org

Deprotonation: The base abstracts the acidic α-proton from the TosMIC moiety, generating a carbanion. acs.orgorganic-chemistry.org

Cyclization: The resulting anion undergoes a 6-endo-trig nucleophilic attack on the terminal nitrogen of the electrophilic azide (B81097) group, initiating the ring formation. acs.org

Tosyl Elimination: The intermediate then eliminates the p-toluenesulfinate (tosyl) group, a good leaving group, to form a nonaromatic benzotriazine species. acs.org

Nucleophilic Substitution: Finally, an alkoxide or phenoxide, present in the reaction mixture, attacks the intermediate, leading to the thermodynamically driven elimination of the cyanide ion and formation of the stable, aromatic 4-substituted-1,2,3-benzotriazine product. acs.org

This methodology demonstrates a broad substrate scope with good to excellent yields, accommodating a variety of alkyl alcohols and phenols. nih.govorganic-chemistry.org

| Entry | Alcohol/Phenol | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | tert-Butanol | t-BuOK | DMF | 40 |

| 2 | Methanol (B129727) | NaH | THF | 85 |

| 3 | Ethanol | NaH | THF | 88 |

| 4 | Isopropanol | NaH | THF | 91 |

| 5 | Phenol | NaH | THF | 79 |

| 6 | 4-Methoxyphenol | NaH | THF | 81 |

| 7 | 4-Chlorophenol | NaH | THF | 75 |

Pyrroloquinolines

This compound is instrumental in a general and versatile synthetic route to produce 2H-pyrrolo[3,4-c]quinolines. semanticscholar.org This pathway is a prominent application of the Van Leusen pyrrole synthesis, which involves the [3+2] cycloaddition of TosMIC with an electron-deficient alkene. researchgate.netnih.gov

The synthesis commences with the reaction between a substituted 2-nitrocinnamate ester and TosMIC in the presence of a base like sodium hydride. researchgate.net This step constructs the core pyrrole ring, yielding a 4-(2-nitrophenyl)-1H-pyrrole-3-carboxylic acid ester intermediate. semanticscholar.orgresearchgate.net The mechanism involves the deprotonation of TosMIC to form a carbanion, which then acts as a nucleophile in a Michael addition to the α,β-unsaturated cinnamate. nih.gov This is followed by an intramolecular cyclization and subsequent elimination of the tosyl group to afford the substituted pyrrole. nih.gov

In the second stage, the nitro group of the pyrrole intermediate is reduced, typically using powdered iron in acetic acid (Fe-AcOH). researchgate.net The reduction to an amino group is immediately followed by a spontaneous intramolecular cyclization, where the newly formed amine attacks the adjacent ester carbonyl, to yield the final 2H-pyrrolo[3,4-c]quinolin-4(5H)-one derivative. semanticscholar.orgresearchgate.net

This two-step procedure is highly effective and can be adapted to produce a variety of substituted pyrroloquinolines. semanticscholar.org For instance, using methyl-TosMIC in the initial step allows for the synthesis of pyrroloquinolines substituted at the 1 and 3 positions. researchgate.net The resulting pyrroloquinolinone core can be further modified through subsequent reactions like alkylation and reduction to access a wider range of derivatives. semanticscholar.org

| Starting Material | TosMIC Reagent | Intermediate Product | Final Product | Overall Yield (%) |

|---|---|---|---|---|

| Ethyl 2-nitrocinnamate | TosMIC | 4-(2-Nitrophenyl)-1H-pyrrole-3-carboxylic acid ethyl ester | 2H-Pyrrolo[3,4-c]quinolin-4(5H)-one | 70 |

| Ethyl 5-chloro-2-nitrocinnamate | TosMIC | 4-(5-Chloro-2-nitrophenyl)-1H-pyrrole-3-carboxylic acid ethyl ester | 8-Chloro-2H-pyrrolo[3,4-c]quinolin-4(5H)-one | 68 |

| Ethyl 2-nitrocinnamate | Methyl-TosMIC | 1-Methyl-4-(2-nitrophenyl)-1H-pyrrole-3-carboxylic acid ethyl ester | 1-Methyl-2H-pyrrolo[3,4-c]quinolin-4(5H)-one | 65 |

Tosylmethyl Isocyanide in Multicomponent and Cascade Reactions

Multicomponent Reaction (MCR) Strategies and Functional Group Compatibility

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are cornerstones of modern synthetic chemistry due to their high atom economy and operational simplicity. TosMIC is a prominent reagent in isocyanide-based MCRs (IMCRs). organic-chemistry.org

One of the most important applications of TosMIC in MCRs is the van Leusen three-component reaction (vL-3CR) for the synthesis of 1,4,5-trisubstituted imidazoles. organic-chemistry.org This reaction typically involves an aldehyde, a primary amine, and TosMIC. The process begins with the formation of a Schiff base from the aldehyde and amine, to which TosMIC undergoes a base-induced cycloaddition. Subsequent elimination of p-toluenesulfinic acid leads to aromatization, yielding the imidazole (B134444) ring. organic-chemistry.org

A key advantage of TosMIC-based MCRs is their excellent functional group compatibility. The reactions are often conducted under mild conditions, tolerating a wide variety of functional groups on the starting aldehyde and amine components. Research has demonstrated that functional groups such as esters, ketones, free hydroxyl groups (including phenols), and various heterocycles like indole (B1671886) and pyridine (B92270) are well-tolerated. This broad compatibility allows for the synthesis of highly functionalized imidazole libraries with significant molecular diversity from readily available starting materials.

Passerini Reaction with Tosylmethyl Isocyanide

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. researchgate.net While a foundational MCR, the use of TosMIC as the isocyanide component has been specifically explored to create unique products.

In a notable application, TosMIC has been successfully employed as the isocyanide component in Passerini reactions with chromone-3-carboxaldehydes. When reacted with a carboxylic acid, such as benzoic acid, and TosMIC, the chromone-3-carboxaldehydes are converted into complex chromenyl-amidoesters in good yields. The reaction proceeds by combining equimolar amounts of the aldehyde, a carboxylic acid, and TosMIC in a solvent like methylene (B1212753) chloride at room temperature. This application expands the utility of the Passerini reaction, producing highly functionalized molecules that incorporate the chromone (B188151) scaffold, a privileged structure in medicinal chemistry.

| Aldehyde Component | Carboxylic Acid | Isocyanide | Product Type |

| Chromone-3-carboxaldehyde | Benzoic Acid | This compound | 2-Benzoyloxy-2-(4-oxo-4H-chromen-3-yl)-N-p-tosylmethyl-acetamide |

| Chromone-3-carboxaldehyde | 2-Thiophenylacetic Acid | This compound | Chromenyl-amidoester |

| Chromone-3-carboxaldehyde | 3-Indolylacetic Acid | This compound | Chromenyl-amidoester |

Ugi Reaction with this compound

The Ugi reaction is a four-component reaction (U-4CR) that involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. beilstein-journals.org This reaction is highly valued for its ability to rapidly generate peptide-like structures and diverse molecular libraries. TosMIC is a suitable and effective isocyanide component for this reaction, leading to the formation of TosMIC-derived Ugi adducts. nih.gov

The general mechanism involves the initial condensation of the aldehyde/ketone and the amine to form an imine. The isocyanide then adds to the protonated imine (iminium ion), forming a nitrilium ion intermediate. This intermediate is trapped by the carboxylate anion, which, after a Mumm rearrangement, yields the final α-acylamino amide product. nih.gov

The incorporation of TosMIC into the Ugi reaction provides products with a tosylmethyl group on one of the amide nitrogens. nih.gov This tosyl group can serve as a synthetic handle for further molecular modifications, enhancing the complexity of the resulting scaffolds. nih.gov For instance, a Ugi reaction has been successfully performed using a methanol (B129727) extract of Zanthoxylum piperitum (containing the aldehyde citronellal), benzylamine, acetic acid, and TosMIC to synthesize a novel, complex bis-amide. nih.gov This demonstrates the reaction's robustness and applicability even in complex chemical environments.

Domino and Cascade Processes

A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. These processes are highly efficient, minimizing waste and purification steps. TosMIC is an excellent substrate for designing cascade reactions due to its multiple reactive sites. researchgate.net Its ability to act as a C1 synthon, a 1,3-dipole, and a sulfonylating agent allows for the creation of complex heterocyclic systems through elegant and efficient reaction sequences. organic-chemistry.org

Sulfonylation-Cycloaddition Cascades

A significant advancement in TosMIC chemistry is its use in a dual role within a single cascade process. In one such example, TosMIC acts as both a sulfonyl source and a 1,3-dipolar reagent for the synthesis of 3-aryl-2,4-disulfonyl-1H-pyrroles.

This cascade reaction is initiated with gem-dibromoalkenes and two equivalents of an arylsulfonyl methyl isocyanide (like TosMIC). The proposed mechanism begins with the elimination of HBr from the gem-dibromoalkene to form an acetylene (B1199291) bromide intermediate. Subsequently, one molecule of TosMIC acts as a sulfonylation agent, replacing the bromine and leading to a sulfonyl acetylene intermediate after a second HBr elimination. This highly reactive intermediate then undergoes a [2+3] cycloaddition with a second molecule of TosMIC to furnish the final 2,4-disulfonylpyrrole product. This process highlights the unique reactivity of TosMIC, where different parts of the molecule participate in distinct mechanistic steps within the same reaction vessel.

Tandem Cycloaddition/Cyclization Reactions

The van Leusen pyrrole (B145914) synthesis, a [3+2] cycloaddition between TosMIC and an electron-deficient olefin, is a classic example of TosMIC's utility and can be the initiating step in tandem reaction sequences. organicreactions.org This reaction is generally proposed to proceed via a stepwise mechanism. First, a base-mediated Michael addition of the TosMIC anion to the activated alkene occurs. The resulting adduct then undergoes an intramolecular cyclization, followed by the elimination of p-toluenesulfinic acid to form the aromatic pyrrole ring.

This fundamental transformation has been employed in tandem processes to build more complex fused heterocyclic systems. For example, by carefully choosing substrates with additional reactive functionalities, the initially formed pyrrole can undergo subsequent in-situ cyclization reactions. This strategy has been used to access a wide range of polysubstituted pyrroles and fused pyrrole derivatives in a single, operationally simple step. researchgate.net

| Reactant 1 | Reactant 2 | Base | Product | Reaction Type |

| This compound (TosMIC) | Styrylisoxazole | KOH | 3-(Isoxazol-5-yl)pyrrole | [3+2] Cycloaddition |

| This compound (TosMIC) | Vinyl azide (B81097) | Base | 2-Tosyl-substituted pyrrole | Cyclization |

Radical Cascade Processes

While ionic pathways dominate much of TosMIC's chemistry, its isocyanide functionality can also participate in radical reactions. The addition of a radical species to the isocyanide carbon generates a key imidoyl radical intermediate. nih.gov This highly reactive species can be trapped or participate in subsequent bond-forming events, initiating a radical cascade.

In a typical radical cascade involving an isocyanide, an initial radical adds to the terminal carbon of the isocyano group. The resulting imidoyl radical can then undergo an intramolecular cyclization, typically a 5-exo or 6-exo cyclization, by adding to a suitably positioned alkene, alkyne, or aromatic ring within the same molecule. This cyclization generates a new carbon-centered radical, which can propagate the chain or be terminated, leading to complex cyclic and polycyclic structures. Although specific examples detailing radical cascades initiated directly by TosMIC are not as prevalent as its ionic reactions, the fundamental reactivity of the isocyanide group makes it a viable participant in such transformations. The tosyl group's electronic properties would influence the stability and reactivity of the key imidoyl radical intermediate in these potential cascades.

Advanced Synthetic Methodologies and Selectivity

Regio-, Chemo-, and Stereoselective Transformations

The trifunctional nature of TosMIC allows for precise control over reaction outcomes, making it a powerful tool for selective synthesis. organic-chemistry.org Its applications in chemo-, regio-, and stereoselective reactions are extensive, particularly in the construction of heterocyclic frameworks.

Regio- and Chemoselectivity:

The van Leusen reaction and its variations are cornerstone examples of TosMIC's utility in regioselective synthesis. In the presence of a base, TosMIC reacts with α,β-unsaturated ketones, esters, or nitriles in a [3+2] cycloaddition to form pyrrole (B145914) derivatives. researchgate.net The regioselectivity is well-defined, with the C4 and C5 positions of the pyrrole ring originating from the α- and β-carbons of the Michael acceptor, respectively.

Similarly, the synthesis of 1,5-disubstituted imidazoles from aldimines and TosMIC proceeds with high regioselectivity. organic-chemistry.orgnih.gov In this reaction, the aldimine carbon and nitrogen atoms form the C2 and N1 positions of the resulting imidazole (B134444) ring. By choosing different starting materials, various substituted heterocycles can be synthesized selectively. For instance, the reaction of TosMIC with aldehydes leads to oxazoles, whereas reaction with imines yields imidazoles, demonstrating excellent chemoselectivity. organic-chemistry.org

Research has demonstrated the synthesis of polysubstituted 3-(isoxazol-5-yl)pyrroles through the [3+2] cycloaddition of TosMIC with various styrylisoxazoles. This transformation is operationally simple, proceeds at ambient temperature, and shows broad substrate scope with high yields. researchgate.net

| Reactants | Product Heterocycle | Selectivity Type | Reference |

| TosMIC + α,β-Unsaturated Ketone | Substituted Pyrrole | Regioselective | researchgate.net |

| TosMIC + Aldimine | 1,5-Disubstituted Imidazole | Regioselective | organic-chemistry.org |

| TosMIC + Aldehyde | 5-Substituted Oxazole (B20620) | Chemoselective | organic-chemistry.org |

| TosMIC + Styrylisoxazole | 3-(Isoxazol-5-yl)pyrrole | Regioselective | researchgate.net |

Stereoselectivity:

TosMIC is also a valuable reagent in asymmetric synthesis, where it participates in reactions to create chiral centers with high stereocontrol. A notable example is the asymmetric aldol (B89426) reaction between TosMIC and aldehydes. Catalyzed by chiral silver(I) complexes, this reaction produces chiral oxazolines with high enantioselectivity. These oxazolines are versatile intermediates that can be hydrolyzed to afford chiral β-hydroxy-α-amino acids.

The development of stereoselective catalytic systems is crucial for these transformations. For instance, silver-catalyzed reactions have been developed for the stereoselective synthesis of (E)-vinyl sulfones from terminal alkynes and TosMIC. enamine.net This method highlights the ability to control the geometry of the resulting double bond. The introduction of chirality can be achieved through the use of chiral ligands on the metal catalyst or by employing chiral auxiliaries attached to the reactants. nih.gov

One-Pot Synthetic Approaches

One-pot syntheses and multicomponent reactions (MCRs) streamline synthetic sequences by combining multiple reaction steps in a single flask, thereby increasing efficiency and reducing waste. TosMIC is exceptionally well-suited for such processes.

The van Leusen three-component reaction (vL-3CR) is a classic example, producing 1,4,5-trisubstituted imidazoles from an aldehyde, a primary amine, and TosMIC in a single step. organic-chemistry.orgorganic-chemistry.org The reaction proceeds by the in situ formation of an aldimine from the aldehyde and amine, which then undergoes a cycloaddition with TosMIC. organic-chemistry.org This method is highly convergent and allows for the rapid generation of diverse imidazole libraries. organic-chemistry.orgorganic-chemistry.org

| Reaction Name | Components | Product | Key Features |

| van Leusen Three-Component Reaction (vL-3CR) | Aldehyde, Primary Amine, TosMIC | 1,4,5-Trisubstituted Imidazole | High efficiency, operational simplicity, broad functional group tolerance. organic-chemistry.orgorganic-chemistry.org |

| Cascade Sulfonylation/[2+3]-Cycloaddition | gem-Dibromoalkene, Arylsulfonyl Methyl Isocyanide | 3-Aryl-2,4-disulfonyl-1H-pyrrole | Dual functionality of isocyanide reagent, high yields under Cs₂CO₃ mediation. |

Furthermore, cascade reactions involving TosMIC have been developed. For example, an efficient cascade process involving sulfonylation and [2+3]-cycloaddition of gem-dibromoalkenes with arylsulfonyl methyl isocyanides (including TosMIC) has been reported for the synthesis of 3-aryl-2,4-disulfonyl-1H-pyrroles. This reaction demonstrates the ability of TosMIC to participate in sequential transformations within a single pot to build complex molecular architectures.

Dual Roles of Tosylmethyl Isocyanide as a Reagent

The rich chemistry of TosMIC stems from its ability to act in multiple reactive capacities, often within the same transformation. researchgate.net This dual reactivity is a key feature of its utility in advanced synthesis.

Nucleophile and C1 Synthon : The α-carbon of TosMIC is readily deprotonated to form a nucleophilic anion. This anion can attack various electrophiles, such as aldehydes, ketones, and alkyl halides. In this context, TosMIC acts as a C1 synthon, incorporating a single carbon atom into the product structure. organic-chemistry.org

Sulfonyl Source and Reactant : In certain cascade reactions, TosMIC serves a dual role as both a primary reactant and a source of the tosyl group. An unprecedented silver-catalyzed cascade reaction of TosMIC with propargylic alcohols leads to the formation of (E)-vinyl sulfones. enamine.netchemicalbook.com In this process, TosMIC first acts as a reactant in the allenylation of the alcohol and subsequently as the sulfonyl source for the final product. enamine.netchemicalbook.com

Sulfonyl Source and 1,3-Dipole : In the synthesis of 3-aryl-2,4-disulfonyl-1H-pyrroles from gem-dibromoalkenes, arylsulfonyl methyl isocyanides function as both a sulfonyl source and a 1,3-dipolar reagent in the same reaction vessel. This dual-functional reactivity enables a highly efficient cascade process for constructing polysulfonylated pyrroles.

The three key functional components of TosMIC—the acidic methylene (B1212753), the isocyano carbon, and the tosyl leaving group—underpin its multifaceted reactivity and its ability to play these dual roles. organic-chemistry.org

Polymer-Supported and Solid-Phase Methodologies

Adapting solution-phase chemistry to solid-phase organic chemistry (SPOC) offers significant advantages, including simplified purification and the potential for automation. Polymeric analogues of TosMIC have been developed to leverage these benefits. organic-chemistry.org

Polymer-supported TosMIC (PS-TosMIC) reagents have been prepared, for instance, by the free-radical polymerization of (4-ethenylphenyl)sulfonylmethyl isocyanide. organic-chemistry.org These solid-supported reagents have been successfully employed in reactions such as the reductive cyanation of ketones and the synthesis of imidazoles. A key advantage is that the eliminated polymeric sulfinic acid byproduct remains on the solid support, allowing for easy removal by filtration and potential reuse. organic-chemistry.org

Another approach involves immobilizing other reactants onto a solid support and reacting them with TosMIC in solution. A convenient method for the synthesis of 1,5-disubstituted imidazoles has been developed using a base-promoted 1,3-dipolar cycloaddition of TosMIC with imines immobilized on a polystyrene resin. nih.gov This reaction can be accelerated using microwave irradiation, and cleavage from the support yields the desired products in excellent yield and purity. nih.gov

The synthesis of oxazoles has also been achieved using a solid-phase strategy. A PS-TosMIC reagent synthesized from a Tentagel-SH resin was used in the van Leusen oxazole synthesis to produce a library of 10 different oxazoles in good yields. organic-chemistry.orgmdpi.com

| Support Strategy | Reaction Type | Product | Advantages |

| Polymer-bound TosMIC | Reductive Cyanation, Imidazole Synthesis | Nitriles, Imidazoles | Simplified purification, reusable sulfinic acid byproduct. organic-chemistry.org |

| Polymer-bound Imine | van Leusen Imidazole Synthesis | 1,5-Disubstituted Imidazoles | High yield and purity after cleavage, microwave compatible. nih.gov |

| Polymer-bound TosMIC (Tentagel resin) | van Leusen Oxazole Synthesis | 5-Substituted Oxazoles | Suitable for library synthesis, good yields. organic-chemistry.orgmdpi.com |

These methodologies demonstrate the adaptability of TosMIC chemistry to modern synthetic platforms, facilitating the efficient and clean production of complex molecules and chemical libraries.

Total Synthesis of Natural Products and Complex Target Molecules

Mansouramycin B Total Synthesis

The first total synthesis of Mansouramycin B, an isoquinolinequinone alkaloid isolated from a marine-derived Streptomyces species, was successfully achieved utilizing a novel methodology centered on a TosMIC derivative. researchgate.net The key step in this synthetic route is the formation of the isoquinoline (B145761) core through a catalytic acid-mediated cyclization of an α-benzyl TosMIC derivative. researchgate.netnih.gov

Table 1: Key Step in Mansouramycin B Synthesis

| Reactant | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| α-Benzyl TosMIC Derivative | Catalytic Acid | Isoquinoline Intermediate | High |

Other Natural Product Scaffolds

The utility of TosMIC extends to the synthesis of various other complex natural products, where it is often employed to construct key heterocyclic scaffolds.

Ushikulide A : In the synthesis of the immunosuppressant macrolide (-)-Ushikulide A, TosMIC plays a crucial role in the construction of the spiroketal fragment of the molecule. researchgate.net The synthetic strategy involves the hydrolysis of a dialkylated TosMIC derivative. researchgate.net This is achieved by the sequential alkylation of TosMIC with suitably substituted halohydrin derivatives, which, upon hydrolysis, yields the core spiroketal moiety. researchgate.net

Variolin B : The marine alkaloid Variolin B, known for its potent biological activities, possesses a complex tricyclic core. Synthetic approaches toward this core, a pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine system, have utilized TosMIC and its derivatives. One novel heterocyclization method involves the reaction of bromomethylazoles with tosylmethyl isocyanide to form the central ring system.

Porphobilinogen : Porphobilinogen is a fundamental biological precursor to all porphyrins, including heme and chlorophyll. Its structure is based on a substituted pyrrole (B145914) ring. The well-established Van Leusen pyrrole synthesis, which utilizes TosMIC, is a key method for constructing such pyrrole frameworks. researchgate.net This reaction proceeds via a [3+2] cycloaddition between TosMIC and an electron-deficient alkene (a Michael acceptor). nih.govresearchgate.net The versatility of this reaction allows for the introduction of the specific side chains required for the Porphobilinogen scaffold.

Core Tricycle Syntheses

Beyond the synthesis of specific natural products, TosMIC is a valuable tool for the general construction of complex, fused heterocyclic systems, including various core tricycles. The synthesis of the Variolin B core is a primary example of this application.

Further demonstrating this capability, TosMIC has been used in reactions with 2-aminoaryl acrylates to effectively synthesize pyrrolo[3,4-c]quinolinones, which are important tricyclic structures. nih.gov In this process, the initial [3+2] cycloaddition to form the pyrrole ring is followed by an intramolecular condensation reaction between the ester or ketone on one substrate and the amine on the other, leading to the formation of the quinoline (B57606) portion of the tricycle. nih.gov This tandem reaction sequence provides good efficiency and practicality, with yields reaching up to 73%. nih.gov In some cases, unexpected but novel condensed tricycles, such as 3a,8b-dihydro-1H-benzofuro[2,3-d]imidazoles, have been formed as side products during Van Leusen reactions, further highlighting the utility of TosMIC in generating complex polycyclic systems.

Table 2: Application of TosMIC in Core Tricycle Synthesis

| Starting Materials | Key Reaction Type | Tricyclic Product |

|---|---|---|

| Bromomethylazole + TosMIC | Heterocyclization | Pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine (Variolin Core) |

Catalytic Transformations Involving Tosylmethyl Isocyanide

Metal-Catalyzed Transformations

The reactivity of TosMIC can be effectively harnessed and directed through the use of various metal catalysts. Silver, copper, and palladium complexes have proven particularly useful in promoting unique and synthetically valuable transformations of this reagent.

Silver-Catalyzed Reactions

Silver catalysts have been employed in several notable transformations involving TosMIC. One such reaction is the asymmetric aldol (B89426) reaction of TosMIC with aldehydes. acs.org Chiral silver(I) complexes catalyze this reaction to produce optically active 5-alkyl-4-tosyl-2-oxazolines with high enantioselectivity (up to 86% ee). acs.org These oxazoline (B21484) products can be subsequently reduced to yield optically active α-alkyl-β-(N-methylamino)ethanols. acs.org

A significant silver-catalyzed cascade reaction involves the interaction of TosMIC with propargylic alcohols, leading to the synthesis of (E)-vinyl sulfones. rsc.orgrsc.orgrsc.org In this unprecedented reaction, TosMIC exhibits a dual role, acting as both a reactant in the allenylation of the propargylic alcohol and as the source of the sulfonyl group. rsc.orgrsc.orgrsc.org This transformation highlights a novel synthetic utility of TosMIC, expanding its chemical applications. rsc.orgrsc.org

Silver catalysts also facilitate the synthesis of oxazoles through the oxidative decarboxylation–cyclization of α-oxocarboxylates and isocyanides. rsc.org This method provides a novel approach to constructing the oxazole (B20620) ring. rsc.org Additionally, silver-catalyzed [2 + 2] cycloadditions of siloxy alkynes with unsaturated carbonyl compounds have been developed, showcasing excellent regio- and diastereoselectivity. nih.gov

| Reaction Type | Catalyst | Substrates | Product | Key Features |

| Asymmetric Aldol Reaction | Chiral Silver(I) Complexes | TosMIC, Aldehydes | Optically active 5-alkyl-4-tosyl-2-oxazolines | High enantioselectivity (up to 86% ee). acs.org |

| Cascade Reaction | Silver Catalyst | TosMIC, Propargylic Alcohols | (E)-vinyl sulfones | TosMIC plays a dual role as reactant and sulfonyl source. rsc.orgrsc.orgrsc.org |

| Oxidative Decarboxylation–Cyclization | Silver Catalyst | α-Oxocarboxylates, Isocyanides | Oxazoles | Novel strategy for oxazole ring construction. rsc.org |

| [2 + 2] Cycloaddition | Silver Trifluoromethanesulfonimide | Siloxy Alkynes, Unsaturated Carbonyl Compounds | Cycloadducts | Excellent regio- and diastereoselectivity. nih.gov |

Copper-Catalyzed Reactions

Copper catalysts have been instrumental in various transformations involving isocyanides, including C-N and C-O bond formations. nih.gov While specific examples focusing solely on TosMIC are part of a broader class of isocyanide reactions, the principles of copper catalysis are applicable. Copper-catalyzed reactions often proceed under mild conditions and offer a cost-effective alternative to other transition metals. tcichemicals.com

Visible light-induced copper catalysis has emerged as a powerful tool for C-N cross-couplings, particularly with alkyl halides. nih.gov These reactions can generate fully substituted stereocenters with high enantioselectivity. nih.gov Copper-catalyzed cyclization reactions are also valuable in the synthesis of complex molecules like alkaloids. rsc.org The development of N-heterocyclic carbene (NHC) copper(I) catalysts has enabled the efficient synthesis of N-sulfonylamidines under aerobic and solvent-free conditions. beilstein-journals.org

Palladium-Catalyzed Processes

Palladium catalysis is widely used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org In the context of TosMIC chemistry, palladium catalysts have been utilized in cross-coupling reactions and the synthesis of nitrogen heterocycles. nih.govcolab.wsnih.gov

Palladium-catalyzed cross-coupling reactions provide a powerful method for C-C bond formation. libretexts.orgnobelprize.orgunistra.fr For instance, the coupling of tosylhydrazones with aryl halides, in the absence of external ligands, allows for the synthesis of substituted olefins. organic-chemistry.org While not directly involving TosMIC as a reactant, this demonstrates the utility of the tosyl group in palladium-catalyzed processes.

A notable application of palladium catalysis is the synthesis of 5-iminopyrrolones through a double insertion of isocyanides with terminal alkynes and water. acs.org This reaction proceeds via a palladium-catalyzed isocyanide double insertion and cycloaddition. acs.org Furthermore, palladium-catalyzed heteroannulation of 1,2-dienes with tosylamide-containing aryl halides is an effective method for preparing seven-, eight-, and nine-membered nitrogen heterocycles. nih.gov

| Reaction Type | Catalyst System | Substrates | Product | Key Features |

| Isocyanide Double Insertion | Pd(dppf)Cl₂ / Cu(OAc)₂ | Terminal Alkynes, Isocyanides, Water | 5-Iminopyrrolones | Forms nitrogen heterocycles through double insertion and cycloaddition. acs.org |

| Heteroannulation | Palladium Catalyst | 1,2-Dienes, Tosylamide-containing Aryl Halides | Medium-Ring Nitrogen Heterocycles | Ease of ring formation is seven > eight > nine. nih.gov |

| Allylic Amination | Palladium(II) Catalyst | Allylic Alcohols, Tosyl Isocyanate | N-Tosyl (E)-allylic amines | Highly regio- and stereoselective. organic-chemistry.org |

Base-Promoted and Organocatalytic Systems

The acidic α-carbon of TosMIC makes it amenable to base-promoted reactions. The van Leusen oxazole synthesis is a classic example, where a base is used to deprotonate TosMIC, which then reacts with an aldehyde to form a 5-substituted oxazole. mdpi.comnih.gov This reaction proceeds through a [3+2] cycloaddition mechanism. nih.gov Modified van Leusen reactions have been developed using catalytic amounts of base in greener media like water. mdpi.com

Phase-transfer catalysis has been successfully employed in the synthesis of substituted azolopyrimidines from N-protected bromomethylazoles and TosMIC derivatives. researchgate.netnih.gov This method is effective under biphasic conditions (CH₂Cl₂/30% aq NaOH) with a phase-transfer catalyst like benzyltriethylammonium chloride. researchgate.netnih.gov

Role of Lewis Acids

While not as extensively documented as metal-catalyzed or base-promoted systems for TosMIC specifically, Lewis acids can play a role in activating substrates that react with TosMIC. For instance, in reactions involving carbonyl compounds, a Lewis acid could coordinate to the carbonyl oxygen, enhancing its electrophilicity and facilitating nucleophilic attack by the deprotonated TosMIC.

Computational Studies and Theoretical Insights

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For tosylmethyl isocyanide, DFT calculations have been pivotal in understanding its fundamental electronic properties, which govern its reactivity.

One of the key applications of DFT is in the analysis of charge distribution within the TosMIC molecule. The molecule features three critical functional groups: the isocyanide, the α-carbon, and the tosyl group. DFT calculations reveal that the strongly electron-withdrawing sulfonyl group plays a crucial role in stabilizing a negative charge on the α-carbon. This stabilization significantly increases the acidity of the methylene (B1212753) protons, facilitating their removal by a base to form a carbanion. This carbanion is a key intermediate in many of TosMIC's characteristic reactions. The calculated charge distribution helps to explain why this position is so susceptible to deprotonation and subsequent nucleophilic attacks.

Furthermore, DFT is employed to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are critical for predicting the outcomes of pericyclic reactions, such as the [3+2] cycloadditions that TosMIC is well-known for.

Table 1: Application of DFT in Analyzing TosMIC Properties

| Computational Method | Property Investigated | Key Finding | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Charge Distribution | The sulfonyl group stabilizes the α-carbon, enhancing its acidity and facilitating nucleophilic attack. |

Mechanistic Probing and Transition State Analysis

Computational studies, particularly using DFT, are powerful tools for mapping the potential energy surfaces of reactions involving TosMIC. This allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and the characterization of transition states.

For complex multi-step reactions, such as the Van Leusen pyrrole (B145914) synthesis, computational analysis can distinguish between proposed stepwise and concerted pathways. By calculating the energies of all stationary points (reactants, intermediates, transition states, and products), researchers can determine the most energetically favorable reaction pathway.

Transition state analysis is particularly crucial for understanding selectivity. For instance, in the [3+2] cycloaddition reactions of TosMIC with various alkenes, multiple regioisomeric products are often possible. DFT simulations of the competing transition states can accurately predict which regioisomer will be preferentially formed. The calculated activation energies for the different pathways reveal the kinetic preferences of the reaction. A lower activation energy for one transition state over another indicates that the corresponding product will be formed faster and will likely be the major product observed experimentally. These theoretical calculations provide a quantitative basis for rationalizing the regioselectivity observed in many TosMIC-mediated cycloadditions.

Table 2: Hypothetical Energy Profile for a TosMIC Cycloaddition This table presents illustrative data to demonstrate how computational results are evaluated. Actual values would be specific to a particular reaction.

| Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|---|

| Pathway A (forms Regioisomer 1) | 0.0 | +15.2 | 15.2 | Major Product |

Understanding Reactivity and Selectivity via Computational Models

Computational models integrate electronic structure information with mechanistic analysis to provide a holistic understanding of TosMIC's reactivity and selectivity. These models are not only explanatory but can also be predictive, guiding the design of new synthetic methodologies.

For example, computational models have been successfully used to explain the site-selectivity in the post-synthetic modification of heterocycles derived from TosMIC. In one study, a computational model was used to assign the regioselectivity of a biocatalytic halogenation on a pyrrole backbone that was initially synthesized using a TosMIC-based cycloaddition. By modeling the interaction of the substrate with the enzyme's active site, the model could rationalize the observed preference for halogenation at a specific position.

Moreover, these models can account for the influence of various reaction parameters, such as solvent and catalyst, on the reaction outcome. By incorporating implicit or explicit solvent models into DFT calculations, it is possible to simulate reactions under conditions that more closely mimic the experimental setup, leading to more accurate predictions of reactivity and selectivity. The development of sophisticated computational models continues to enhance the predictive power of theoretical chemistry in the study of versatile reagents like this compound.

Development and Application of Tosylmethyl Isocyanide Derivatives and Analogues

α-Substituted Tosylmethyl Isocyanide Variants

The acidic nature of the α-carbon in this compound allows for its facile deprotonation and subsequent alkylation, leading to a diverse array of α-substituted TosMIC variants. organic-chemistry.org These modifications significantly broaden the scope of molecules that can be synthesized, allowing for the introduction of various functionalities directly attached to the isocyanide-bearing carbon.

The preparation of these variants can be achieved through sequential double α-alkylation of commercially available TosMIC. acs.org This modular approach enables the synthesis of both unsymmetrical and symmetrical α,α-disubstituted derivatives. acs.org For instance, α-benzylated TosMIC derivatives are readily prepared and serve as key precursors in the synthesis of complex heterocyclic structures. acs.org A general method for accessing substituted TosMIC reagents involves the dehydration of the corresponding N-(α-tosylalkyl)formamides. orgsyn.org

One notable application of these variants is in the construction of isoquinoline (B145761) frameworks. Research has demonstrated a novel method for synthesizing 1-trifluoromethylisoquinolines using α-benzylated TosMIC derivatives. acs.org In this process, the TosMIC derivative engages in a radical cascade reaction with the Togni reagent, a source of trifluoromethyl radicals. This reaction proceeds under mild, transition-metal-free conditions and has been successfully applied to the total synthesis of CF3-mansouramycin B. acs.org Both α-benzyl α-alkyl and symmetrical α,α-bisbenzyl TosMIC derivatives have proven effective in these cascades, often providing the corresponding trifluoromethylated isoquinolines in moderate to good yields. acs.org

Furthermore, α-substituted TosMIC derivatives are instrumental in the synthesis of other heterocycles. They participate in [3+2] cycloaddition reactions with various electrophiles to form five-membered rings like oxazoles and imidazoles. researchgate.netresearchgate.net For example, dilithio-tosylmethyl isocyanide, a doubly deprotonated form of TosMIC, reacts with the carbonyl group of unsaturated esters to yield oxazoles. researchgate.net

The development of these variants has significantly expanded the synthetic chemist's toolbox, providing access to a wide range of substituted heterocyclic compounds that are of interest in medicinal chemistry and materials science. chemicalbook.com

| Derivative Name | Method of Preparation | Application | Reference |

| α-Benzyl α-alkyl TosMIC | Sequential α-alkylation of TosMIC | Synthesis of 1-trifluoromethylisoquinolines | acs.org |

| α,α-Bisbenzyl TosMIC | Sequential α-alkylation of TosMIC | Synthesis of 1-trifluoromethylisoquinolines | acs.org |

| α-Tosylbenzyl isocyanide | Dehydration of N-(α-tosylbenzyl)formamide | Building block for heterocyclic molecules | orgsyn.org |

| Dilithio-tosylmethyl isocyanide | Double deprotonation of TosMIC | Synthesis of oxazoles from unsaturated esters | researchgate.net |

Chiral Analogues and Asymmetric Synthesis

The quest for enantiomerically pure compounds has driven the development of asymmetric synthetic methods involving this compound. While the preparation and use of truly chiral analogues of TosMIC itself are not widely reported, asymmetric induction is commonly achieved by reacting achiral TosMIC or its derivatives with chiral substrates or in the presence of chiral catalysts. organic-chemistry.orgscispace.com

A prominent strategy involves the use of chiral aldehydes or amines in multicomponent reactions with TosMIC. organic-chemistry.org This approach allows for the introduction of stereocenters into the product, with the chirality being controlled by the pre-existing stereocenter in the substrate. For example, the reaction of TosMIC with chiral α-amino acids can lead to the formation of optically pure imidazole-containing products. organic-chemistry.org This method capitalizes on the transfer of chirality from a readily available chiral starting material to the newly formed heterocyclic core.

Another avenue for asymmetric synthesis involves the use of chiral catalysts to control the stereochemical outcome of a reaction. While specific examples detailing chiral catalysts with TosMIC analogues are sparse, the broader field of asymmetric catalysis with isocyanides provides a framework for potential applications. nih.gov For instance, silver-catalyzed asymmetric [3+2] cycloaddition reactions between prochiral maleimides and α-substituted α-acidic isocyanides have been developed, yielding highly functionalized bicyclic products with excellent stereoselectivity. nih.gov Such methodologies could potentially be adapted for use with TosMIC derivatives.

The synthesis of chiral nonracemic isocyanides, in general, often starts from enantiomerically pure amines, which are then formylated and dehydrated. scispace.com This established route could theoretically be applied to create chiral TosMIC analogues, although their stability and effectiveness in asymmetric reactions would need to be systematically investigated.

A notable example that highlights the use of TosMIC chemistry in the synthesis of a complex chiral molecule is the development of a seven-membered cyclic chiral inhibitor of Bruton's tyrosine kinase (BTK). researchgate.net The synthesis of this potent inhibitor was envisioned through a structure-based design to lock the molecule into its bioactive conformation, and TosMIC chemistry played a role in the elaboration of the key heterocyclic components.

| Asymmetric Strategy | Description | Example Application | Reference |

| Chiral Substrate Control | Reaction of achiral TosMIC with a chiral aldehyde, amine, or amino acid. | Synthesis of optically pure imidazoles from chiral α-amino acids. | organic-chemistry.org |

| Catalytic Asymmetric Reaction | Use of a chiral catalyst to control the stereoselectivity of the reaction. | Silver-catalyzed desymmetric [3+2] cycloaddition of α-acidic isocyanides. | nih.gov |

| Chiral Building Block Synthesis | Incorporation of TosMIC-derived fragments into a larger chiral molecule. | Synthesis of a seven-membered cyclic chiral BTK inhibitor. | researchgate.net |

Emerging Trends and Future Research Directions

Novel Reaction Development

The unique reactivity of Tosylmethyl isocyanide, stemming from its isocyanide group, acidic α-carbon, and the tosyl moiety as a good leaving group, continues to inspire the development of new synthetic methodologies. rsc.orgconsensus.app Research in this area is focused on several key themes:

Domino and Cascade Reactions: There is a growing interest in designing complex transformations where multiple bonds are formed in a single operation. TosMIC is an ideal candidate for such reactions due to its multifaceted reactivity. Researchers are exploring new cascade sequences that leverage the initial addition to the isocyanide, followed by cyclization and elimination of the tosyl group to rapidly build molecular complexity.